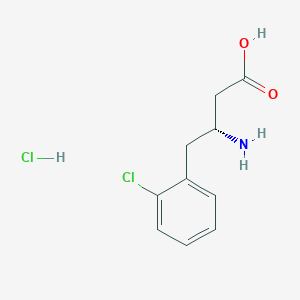

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Description

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral β-amino acid derivative featuring a 2-chlorophenyl substituent at the fourth carbon of the butanoic acid backbone.

Properties

IUPAC Name |

(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAZZXSNVUMPBP-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647459 | |

| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268734-28-7 | |

| Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the appropriate chiral precursor, such as ®-2-chlorophenylalanine.

Protection of Functional Groups: The amino group is often protected using a suitable protecting group like a carbamate.

Chain Extension: The protected amino acid undergoes chain extension through reactions such as alkylation or acylation.

Deprotection: The protecting group is removed to yield the free amino acid.

Hydrochloride Formation: The final step involves converting the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxo derivatives.

Reduction: Reduction reactions can target the carboxyl group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Oxo derivatives of the amino acid.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology:

Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical pathways.

Protein Engineering: Utilized in studies involving protein engineering and modification.

Medicine:

Pharmaceutical Development: Explored for its potential in developing new drugs, particularly those targeting neurological conditions.

Industry:

Material Science: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of ®-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares key structural and molecular features of (R)-3-amino-4-(2-chlorophenyl)butanoic acid hydrochloride with similar compounds from the evidence:

| Compound Name | Substituent | Configuration | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity (if available) |

|---|---|---|---|---|---|---|

| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride | 4-cyanophenyl | R | C₁₁H₁₃ClN₂O₂ | 240.687 | 269726-85-4 | Not specified |

| (R)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride | 2,4-dichlorophenyl | R | C₁₀H₁₀Cl₃NO₂ | Not provided | 331847-11-1 | Not specified |

| (R)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride | 2-methylphenyl | R | C₁₁H₁₅ClNO₂ | Not provided | 269398-79-0 | 95% |

| (S)-3-Amino-4-(3-chlorophenyl)butanoic acid hydrochloride | 3-chlorophenyl | S | C₁₀H₁₁Cl₂NO₂ | Not provided | 270596-38-8 | Not specified |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride | 2,4,5-trifluorophenyl | R | C₁₀H₁₀F₃NO₂·HCl | Not provided | 1204818-19-8 | Not specified |

Key Observations :

- Substituent Position: The 2-chlorophenyl group in the target compound is ortho-substituted, which may sterically hinder interactions compared to para-substituted analogs like the 4-cyanophenyl derivative .

- Halogenation vs. Methylation : Chlorine (electron-withdrawing) and methyl (electron-donating) groups influence electronic properties. For example, the 2-methylphenyl analog (QB-7455) may exhibit increased lipophilicity compared to halogenated derivatives, impacting membrane permeability .

- Stereochemistry: The R-configuration in analogs like the 4-cyanophenyl and 2-methylphenyl derivatives contrasts with the S-configuration in the 3-chlorophenyl analog, which could lead to divergent biological target affinities .

- Molecular Weight: The 4-cyanophenyl derivative has a higher molecular weight (240.687 g/mol) due to the cyano group, while trifluorophenyl analogs incorporate fluorine atoms, reducing steric bulk but increasing electronegativity .

Physicochemical and Functional Implications

- Solubility: Hydrochloride salts generally enhance water solubility. However, substituents like cyano (polar) or trifluoromethyl (lipophilic) may alter solubility profiles. For instance, the 4-cyanophenyl derivative’s polarity could improve aqueous solubility relative to the 2-methylphenyl analog .

- Acidity/Basicity: The amino group (pKa ~9–10) and carboxylic acid (pKa ~2–3) are influenced by substituents. Electron-withdrawing groups (e.g., Cl, CN) may increase the acidity of the carboxylic acid compared to electron-donating groups (e.g., methyl) .

- Synthetic Accessibility: Commercial availability of analogs like QB-7455 (95% purity) suggests robust synthetic routes for aryl-substituted β-amino acids, likely involving asymmetric catalysis or resolution .

Biological Activity

(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative known for its unique structural features, including an amino group, a butanoic acid backbone, and a chlorophenyl substituent. This compound has garnered attention in various fields of biomedical research due to its potential biological activities, particularly in neurotransmission and anticonvulsant properties.

- Molecular Formula : C10H13ClNO2

- Molecular Weight : Approximately 215.67 g/mol

- Physical State : White crystalline solid

- Solubility : Soluble in water, alcohol, and ether

The biological activity of (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It may act as an inhibitor or modulator of neurotransmitter receptors, influencing various biochemical pathways related to neurological functions. The exact mechanisms can vary based on the target receptors and the context of application.

Biological Activities

-

Neurotransmission Modulation :

- The compound has been studied for its ability to modulate neurotransmitter systems, potentially affecting synaptic transmission and neuronal excitability.

-

Anticonvulsant Properties :

- Research indicates that (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride may exhibit anticonvulsant effects, making it a candidate for treating seizure disorders. Its structural similarity to known anticonvulsants suggests it may interact with GABAergic pathways.

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have explored the biological activity of (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride:

- Study on Neurotransmission : A study demonstrated that this compound could enhance GABA receptor activity, leading to increased inhibitory neurotransmission in neuronal cultures. This effect was measured by analyzing changes in membrane potential and synaptic responses.

- Anticonvulsant Activity Assessment : In animal models, (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride was shown to reduce seizure frequency and duration when administered prior to induced seizures, indicating its potential as an anticonvulsant agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Anticonvulsant Activity | Mechanism of Action |

|---|---|---|---|

| (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride | C10H13ClNO2 | Yes | GABA receptor modulation |

| Baclofen (R)-4-amino-3-(4-chlorophenyl)butanoic acid | C10H12ClNO2 | Yes | GABA_B receptor agonist |

| Phenobarbital | C12H12N2O3 | Yes | GABA_A receptor modulator |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.